molecular formula C13H15N3O2 B1380882 Benzyl 4-cyanopiperazine-1-carboxylate CAS No. 721450-32-4

Benzyl 4-cyanopiperazine-1-carboxylate

Cat. No. B1380882
M. Wt: 245.28 g/mol
InChI Key: YTPMYXBSXRTEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-cyanopiperazine-1-carboxylate is a chemical compound with the molecular formula C13H15N3O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The Benzyl 4-cyanopiperazine-1-carboxylate molecule contains a total of 34 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .

Scientific Research Applications

Hydrophilic Aliphatic Polyesters

  • Context: Hydrophilic aliphatic polyesters have various applications in the field of biodegradable polymers.
  • Application: The synthesis and copolymerization of new cyclic esters, including those with benzyl-protected functional groups, are crucial in creating these materials. These benzyl groups can be removed through catalytic hydrogenolysis, demonstrating the significance of benzyl derivatives in synthesizing polyesters with specific properties (Trollsås et al., 2000).

Zinc Coordination Compounds

  • Context: Coordination compounds play a significant role in materials science, particularly in creating luminescent materials.
  • Application: Benzyl derivatives, including benzyl 4-cyanopiperazine-1-carboxylate, are used to modify the structure and properties of zinc coordination compounds. These modifications influence the compounds' luminescence properties, making them suitable for various applications, such as in optoelectronics and sensors (Li et al., 2015).

Photocarboxylation of Benzylic C–H Bonds

  • Context: The carboxylation of benzylic C-H bonds is a challenging yet crucial process in organic synthesis.
  • Application: A method for the photocarboxylation of benzylic C-H bonds with CO2 has been developed, demonstrating the potential of benzyl derivatives in synthesizing carboxylic acids. This method is relevant in creating pharmaceuticals and fine chemicals (Meng et al., 2019).

Electrochemical Oxidation

  • Context: Oxidation processes are essential in various chemical syntheses.
  • Application: Benzyl derivatives are used in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This method offers an alternative to traditional chemical oxidations and is significant in synthesizing various benzylic acid derivatives (Rafiee et al., 2018).

Synthesis of Nootropic Agents

  • Context: Nootropic agents are substances that may improve cognitive function.
  • Application: Benzyl derivatives, such as benzyl 4-cyanopiperazine-1-carboxylate, are used in synthesizing nootropic agents. The transformation of these compounds into various functionalized derivatives demonstrates their utility in medicinal chemistry (Valenta et al., 1994).

Enantioselective Synthesis

  • Context: Enantioselective synthesis is crucial in producing compounds with specific chiral properties.
  • Application: Benzyl derivatives are used in the enantioselective synthesis of compounds like cyclohexylcarbamate, which are key intermediates in producing various pharmaceuticals (Campbell et al., 2009).

properties

IUPAC Name

benzyl 4-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMYXBSXRTEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-cyanopiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-cyanopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-cyanopiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-cyanopiperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-cyanopiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-cyanopiperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-cyanopiperazine-1-carboxylate

Citations

For This Compound
1
Citations
KN Singh - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… The reaction between nosyl amine 9a, benzyl 4-cyanopiperazine-1-carboxylate 52a and 1-(trifluoromethyl)-4-vinylbenzene 37a in the presence of N-bromosuccinimide 47 afforded …
Number of citations: 38 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.